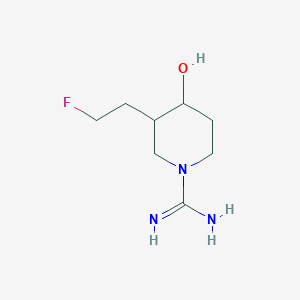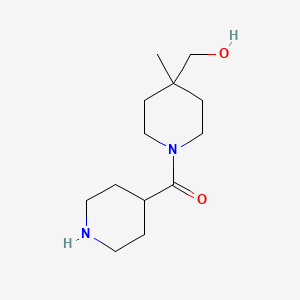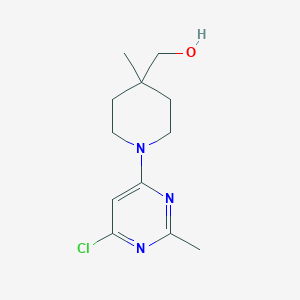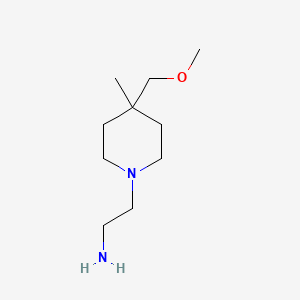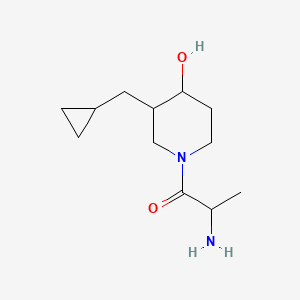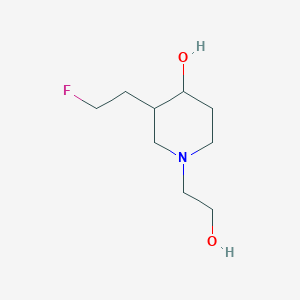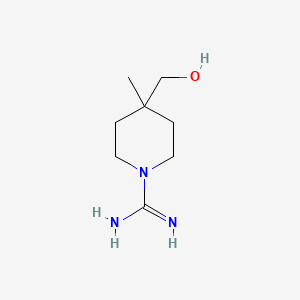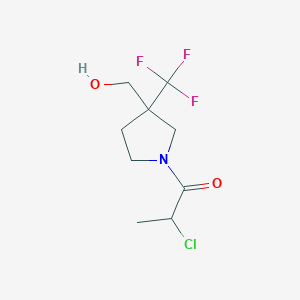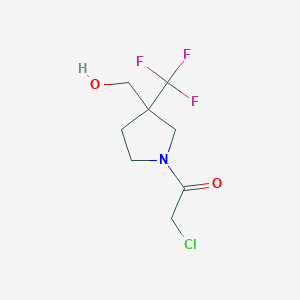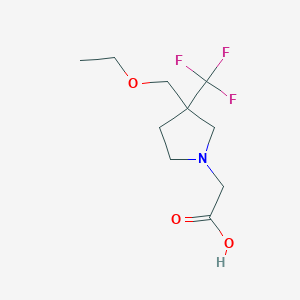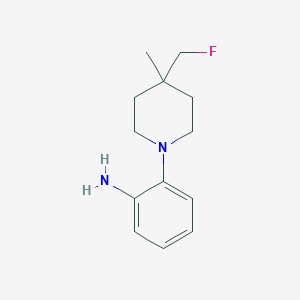
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline
説明
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline is a useful research compound. Its molecular formula is C13H19FN2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
- Aniline derivatives can exert their effects through several mechanisms:
- They may bind to specific receptors (e.g., G protein-coupled receptors, ion channels) and modulate cellular signaling pathways. Anilines can inhibit enzymes involved in metabolic pathways, affecting downstream processes. The fluoromethyl group can undergo electrophilic reactions, potentially modifying cellular components. The ortho-substituted fluorine can participate in nucleophilic aromatic substitution reactions, influencing the compound’s reactivity .
生化学分析
Biochemical Properties
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Additionally, this compound has been shown to bind to specific receptors on cell membranes, influencing signal transduction pathways. This binding can modulate the activity of downstream signaling proteins, thereby affecting various cellular processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and duration of exposure. At the cellular level, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation .
Moreover, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes. This modulation can result in altered levels of metabolites and changes in metabolic flux, impacting overall cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates .
Furthermore, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. This interaction can lead to changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biological activities .
Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to cumulative effects on cellular function. These effects include alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic effects. Studies have shown that high doses of this compound can lead to hepatotoxicity, nephrotoxicity, and neurotoxicity in animal models .
Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects are seen. This threshold effect is important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion from the body .
The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The presence of specific binding proteins can influence the localization and accumulation of this compound within cells .
Additionally, the distribution of this compound in tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of efflux transporters that can pump the compound out of cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, depending on the presence of targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-13(10-14)6-8-16(9-7-13)12-5-3-2-4-11(12)15/h2-5H,6-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAWOTIUYFXSDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=CC=C2N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





